molecular formula C5H9N3O2 B2463580 trans-4-Azidotetrahydropyran-3-ol CAS No. 477585-32-3

trans-4-Azidotetrahydropyran-3-ol

Cat. No.: B2463580
CAS No.: 477585-32-3
M. Wt: 143.146
InChI Key: OPJACWGLWDZDTR-RFZPGFLSSA-N
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Description

No information about the chemical structure, synthesis, or applications of trans-4-Azidotetrahydropyran-3-ol is available in the provided evidence. The compound is likely a tetrahydropyran derivative with an azide (-N₃) group at the 4-position and a hydroxyl (-OH) group at the 3-position in the trans configuration. Such compounds are typically used in click chemistry, medicinal chemistry, or as intermediates in organic synthesis. However, these details are speculative due to the absence of direct evidence.

Properties

IUPAC Name

(3S,4R)-4-azidooxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-4-1-2-10-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJACWGLWDZDTR-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Azidotetrahydropyran-3-ol typically involves the azidation of a suitable precursor. One common method is the reaction of trans-4-chlorotetrahydropyran-3-ol with sodium azide under mild conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: trans-4-Azidotetrahydropyran-3-ol can undergo substitution reactions where the azido group is replaced by other functional groups. For example, it can react with phosphines to form phosphorimidates.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Sodium Azide: Used for the azidation of precursors.

    Hydrogen and Palladium Catalyst: Used for the reduction of the azido group.

    Phosphines: Used in substitution reactions to form phosphorimidates.

Major Products Formed:

    Aminotetrahydropyran Derivatives: Formed by the reduction of the azido group.

    Triazole Derivatives: Formed by cycloaddition reactions.

Scientific Research Applications

Chemistry: trans-4-Azidotetrahydropyran-3-ol is used as an intermediate in organic synthesis. Its azido group is a versatile functional group that can be transformed into various other functional groups, making it useful in the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize bioactive molecules. The azido group can be used in click chemistry to attach various pharmacophores, potentially leading to the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trans-4-Azidotetrahydropyran-3-ol largely depends on the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets. The specific molecular targets and pathways involved would depend on the structure of the final product formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

  • lists unrelated compounds like 6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid and 3-hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid, which are structurally distinct and lack azide functional groups .

A meaningful comparison would require data on:

  • Structural analogs (e.g., cis-4-azidotetrahydropyran-3-ol, 4-azidotetrahydropyran derivatives with varying substituents).
  • Functional group reactivity (azide vs. hydroxyl, thiol, or amine groups).
  • Physicochemical properties (solubility, stability, boiling/melting points).
  • Applications (e.g., bioorthogonal chemistry, drug discovery).

Recommendations for Further Research

To address this gap, consult:

  • Specialized databases : SciFinder, Reaxys, or PubChem for structural and reactivity data.
  • Recent literature : Search for trans-4-Azidotetrahydropyran-3-ol in journals like The Journal of Organic Chemistry or Organic Letters.
  • Patents : Investigate pharmaceutical or synthetic applications.

Limitations of the Provided Evidence

  • : Focuses on unrelated glycosides and sulfonated benzoic acids .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-azidotetrahydropyran-3-ol, and what methodological challenges arise during its preparation?

  • Answer: A multi-step synthesis is typically required, involving cyclization of tetrahydropyran precursors followed by regioselective azidation. For example, analogous procedures for tetrahydropyran derivatives (e.g., 4-amidotetrahydropyranes) use carbonyl compounds and nucleophilic reagents in acetonitrile, with acetyl chloride as a catalyst . Key challenges include controlling stereochemistry (to ensure the trans configuration) and avoiding side reactions during azide introduction. Reaction progress is monitored via TLC, and purification involves silica gel chromatography .

Q. How can researchers verify the structural integrity of trans-4-azidotetrahydropyran-3-ol post-synthesis?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while FT-IR confirms the presence of the azide group (~2100 cm⁻¹). For example, similar tetrahydropyran derivatives were characterized using these techniques to ensure purity and structural fidelity .

Q. What safety protocols are recommended for handling trans-4-azidotetrahydropyran-3-ol in laboratory settings?

  • Answer: Although specific safety data for this compound are limited, analogous azides and tetrahydropyranols require precautions due to potential toxicity and reactivity. Avoid strong acids/oxidizers to prevent hazardous decomposition . Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, follow standard protocols: rinse with water (skin/eyes) or relocate to fresh air (inhalation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of trans-4-azidotetrahydropyran-3-ol during azidation?

  • Answer: Temperature control (0–25°C) and solvent polarity are crucial. Polar aprotic solvents (e.g., DMF or acetonitrile) improve azide displacement kinetics. Catalytic systems, such as Lewis acids (e.g., ZnCl₂), may stabilize intermediates. For instance, analogous syntheses achieved higher yields by adjusting stoichiometry and reaction time .

Q. What analytical strategies resolve contradictions in reported spectral data for trans-4-azidotetrahydropyran-3-ol derivatives?

  • Answer: Cross-validate NMR assignments with computational methods (DFT calculations for chemical shifts). Compare experimental IR/MS data with literature for analogous compounds (e.g., 4-amidotetrahydropyranes) to identify discrepancies . Contradictions in melting points or spectral peaks may arise from impurities; recrystallization or HPLC purification is advised .

Q. How does the stereoelectronic environment of the tetrahydropyran ring influence the reactivity of the azide group in downstream applications?

  • Answer: The axial/equatorial orientation of the azide group affects its participation in click chemistry (e.g., CuAAC). Computational modeling (e.g., DFT) can predict regioselectivity in cycloaddition reactions. For example, trans-configured azides show distinct reactivity compared to cis isomers due to steric and electronic effects .

Q. What strategies mitigate decomposition of trans-4-azidotetrahydropyran-3-ol under prolonged storage?

  • Answer: Store at –20°C in inert atmospheres (argon/nitrogen) to prevent moisture absorption and thermal degradation. Stabilize with radical inhibitors (e.g., BHT) if free-radical pathways are suspected. Monitor stability via periodic NMR or HPLC analysis .

Critical Notes

  • Prioritize peer-reviewed syntheses (e.g., ) for methodological rigor.
  • Contradictions in safety data (e.g., decomposition products) necessitate empirical testing for this specific compound .

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